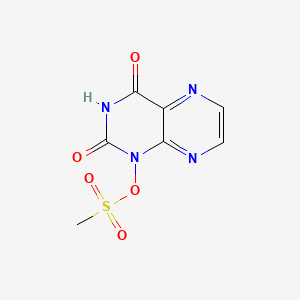
Ethyl tetradec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl tetradec-2-enoate: is an organic compound with the molecular formula C₁₆H₃₀O₂ . It is an ester formed from the reaction of tetradec-2-enoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl tetradec-2-enoate can be synthesized through the Wittig reaction . This involves the reaction of dodecyl aldehyde with ethyl (triphenylphosphoranylidene)acetate. The reaction typically requires a solvent such as tetrahydrofuran and is carried out under an inert atmosphere .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chemo-enzymatic chain elongation approach . This method combines carboxylic acid reduction and the Wittig reaction to produce α,β-unsaturated esters .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl tetradec-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles and catalysts.
Major Products:
Oxidation: Tetradec-2-enoic acid.
Reduction: Tetradec-2-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl tetradec-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological pathways and as a precursor to biologically active molecules.
Industry: It is used in the production of pheromones for pest control, particularly in agriculture.
Wirkmechanismus
The mechanism by which ethyl tetradec-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a precursor to signaling molecules that regulate cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ethyl tetradec-2-enoate can be compared with other similar compounds such as:
- Ethyl dodecanoate
- Ethyl tetradec-7-enoate
- Ethyl tetradec-9-enoate
- Ethyl hexadec-9-enoate
Uniqueness: this compound is unique due to its specific structure and the resulting chemical properties. Its double bond at the second position of the tetradecyl chain distinguishes it from other esters, influencing its reactivity and applications .
Eigenschaften
CAS-Nummer |
38112-60-6 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
ethyl tetradec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3 |
InChI-Schlüssel |
JXDGEQAWGZXILF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
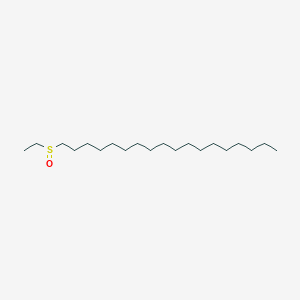

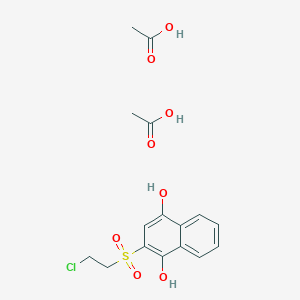

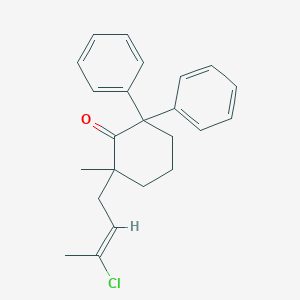
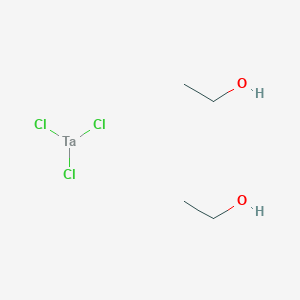

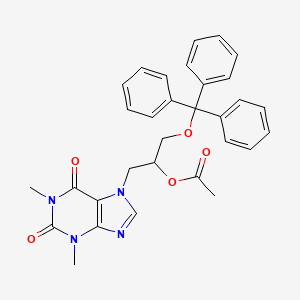

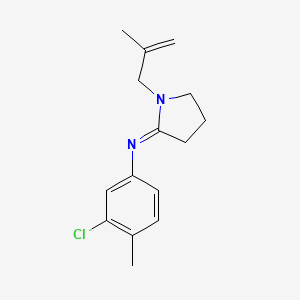
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)

